(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime
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Overview
Description
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime is an organic compound that features a pyridine ring attached to an ethanone group, with an O-benzyl oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime typically involves the reaction of pyridin-2-yl ethanone with benzyl hydroxylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxime ethers, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl ethanone: Lacks the oxime group, making it less versatile in certain reactions.
Benzyl oxime: Does not have the pyridine ring, limiting its applications in coordination chemistry.
Pyridin-2-yl methanone oxime: Similar structure but different positioning of the oxime group.
Uniqueness
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime is unique due to the combination of the pyridine ring and the O-benzyl oxime group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(E)-N-phenylmethoxy-1-pyridin-2-ylethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZFFMRKRXHMBH-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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